Tizoxanide-d4 Glucuronide Sodium Salt
Description
Tizoxanide-d4 Glucuronide Sodium Salt (molecular formula: C₁₆H₁₀D₄N₃O₁₀S·Na; molecular weight: 467.38 g/mol) is a deuterated isotopologue of tizoxanide glucuronide, a major metabolite of the antiparasitic drug nitazoxanide . The compound features four deuterium atoms at the 2-, 3-, 4-, and 5-positions of the phenoxy ring, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry (MS)-based pharmacokinetic and metabolic studies . Its structure comprises a β-D-glucuronic acid moiety conjugated to the phenolic hydroxyl group of tizoxanide, a 5-nitrothiazole derivative with antiprotozoal and antiviral activity . The sodium salt form ensures solubility in aqueous matrices, critical for in vitro and in vivo applications .
Properties
Molecular Formula |
C₁₆H₁₀D₄N₃NaO₁₀S |
|---|---|
Molecular Weight |
467.38 |
Synonyms |
2-[[(5-Nitro-2-thiazolyl)amino]carbonyl]phenyl-d4 β-D-Glucopyranosiduronic Acid Monosodium Salt; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Glucuronide Sodium Salts
Key Observations :
- Tizoxanide-d4 Glucuronide is unique for its deuterated aromatic ring and nitrothiazole group, enabling precise tracking in metabolic assays .
- p-Cresol Glucuronide lacks complex heterocycles, simplifying its role as a model toxin in renal studies .
- β-Estradiol 17-Glucuronide ’s steroid backbone facilitates interactions with hepatic transporters like BSEP (bile salt export pump), implicated in cholestasis .
Metabolic Pathways and Pharmacokinetics
Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is a common Phase II detoxification pathway. However, the biological fate of glucuronides varies by structure:
- Tizoxanide-d4 Glucuronide: Rapidly excreted in bile and urine, with deuterium labeling allowing quantification without interference from endogenous metabolites .
- p-Cresol Glucuronide : Exhibits slower renal clearance compared to its aglycone (p-cresol), reducing nephrotoxicity by 50% at equimolar concentrations .
- Quercetin-3’-Glucuronide : Demonstrates reduced cellular uptake compared to quercetin, lowering its antiproliferative activity in MCF-7 breast cancer cells (IC₅₀: >100 μM vs. 33.1 μM for quercetin) .
- Sulphadimethoxine N(1)-Glucuronide : Accounts for 60–70% of total urinary excretion in humans, highlighting its dominance in sulfonamide metabolism .
Table 2: Toxicity Comparison of Glucuronides vs. Aglycones
Insights :
Table 3: Analytical Methods for Glucuronide Detection
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